![molecular formula C21H23N3O2S2 B2451333 2-(3-benzyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-cyclohexylacetamide CAS No. 451468-56-7](/img/structure/B2451333.png)
2-(3-benzyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-cyclohexylacetamide
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Description
2-(3-benzyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-cyclohexylacetamide is a chemical compound that has attracted significant attention from the scientific community due to its potential applications in various fields. This compound is a thieno[3,2-d]pyrimidine derivative and has been synthesized through various methods.
Scientific Research Applications
Antimicrobial Activity
Thieno[3,2-d]pyrimidine derivatives, which include the compound , have shown antimicrobial activity against both Gram-negative and Gram-positive bacteria . This makes them good candidates for the development of a promising novel class of antibacterials .
Peptide Synthesis
The compound’s structure suggests it could be used as a coupling reagent for peptide synthesis . Coupling reagents are crucial in peptide synthesis as they help suppress racemization during fragment condensation .
Functionalization of the C-ring
The compound’s versatile intermediate 2-carboxylic acid can be used as a suitable precursor to access the functionalization of the C-ring . This allows for the convergent analog synthesis of several novel derivatives .
Proteomics Research
The compound is listed as a specialty product for proteomics research . Proteomics is the large-scale study of proteins, and this compound could be used in various applications within this field .
Chemical Properties Study
The compound’s chemical properties such as structure, melting point, boiling point, density, molecular formula, molecular weight, physical properties, toxicity information, and customs codes can be studied for various scientific research applications .
properties
IUPAC Name |
2-(3-benzyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-cyclohexylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2S2/c25-18(22-16-9-5-2-6-10-16)14-28-21-23-17-11-12-27-19(17)20(26)24(21)13-15-7-3-1-4-8-15/h1,3-4,7-8,11-12,16H,2,5-6,9-10,13-14H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIAFXMAIRJGOJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=CC=C4)SC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-benzyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-cyclohexylacetamide |
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